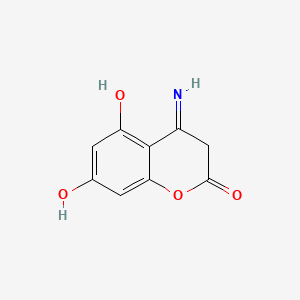
5,7-Dihydroxy-4-iminochroman-2-one
Beschreibung
5,7-Dihydroxy-4-iminochroman-2-one is a chromenone derivative characterized by hydroxyl groups at positions 5 and 7, an imino group at position 4, and a ketone at position 2. Chromenones are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory effects, often modulated by substituent patterns and stereochemistry .
Eigenschaften
CAS-Nummer |
91670-99-4 |
|---|---|
Molekularformel |
C9H7NO4 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
5,7-dihydroxy-4-iminochromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-5-3-8(13)14-7-2-4(11)1-6(12)9(5)7/h1-2,10-12H,3H2 |
InChI-Schlüssel |
ZTRFLYOPDVZVMA-UHFFFAOYSA-N |
SMILES |
C1C(=N)C2=C(C=C(C=C2OC1=O)O)O |
Kanonische SMILES |
C1C(=N)C2=C(C=C(C=C2OC1=O)O)O |
Synonyme |
5,7-dihydroxy-4-imino-2-oxochroman |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-iminochroman-2-one typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing environmental impact. Methods often involve the use of environmentally friendly catalysts and solvents, as well as efficient purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dihydroxy-4-iminochroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dihydroxy-4-iminochroman-2-one is used as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antioxidant properties. It has shown potential in scavenging free radicals and protecting cells from oxidative stress .
Medicine: The compound exhibits a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is being investigated for its potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-4-iminochroman-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The following table summarizes key structural and functional differences between 5,7-Dihydroxy-4-iminochroman-2-one and related compounds:
Physicochemical Properties
- Melting Points: 5-Hydroxy-2-isopropyl-7-methoxychromone: 89–91°C . 2-Benzyl-5-hydroxy-7-methoxychromone: 152–153°C . The imino group in this compound may lower its melting point compared to ketone-only analogs due to reduced crystallinity.
- Spectral Data: IR spectra of chromenone derivatives show carbonyl (C=O) stretches between 1654–1677 cm⁻¹, influenced by substituents . The imino group (C=N) in the target compound would introduce additional absorption bands near 1600–1640 cm⁻¹.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


